Octahydroindolizine-7-carboxylic acid
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Overview
Description
Octahydroindolizine-7-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes a fused bicyclic system with a carboxylic acid functional group. The indolizine moiety is known for its biological activity and is found in various natural products and synthetic compounds with significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizine-7-carboxylic acid can be achieved through several methods. One common approach involves the reductive cyclization of nitroalkenes using reducing agents such as iron in acetic acid . Another method includes the hydrolysis of nitriles to amides, followed by further hydrolysis to carboxylic acids in the presence of catalysts like H+ or OH- ions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Octahydroindolizine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reducing Agents: Iron in acetic acid for reductive cyclization.
Catalysts: H+ or OH- ions for hydrolysis reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the carboxylic acid group.
Reduction Products: Amines and other reduced forms of the precursor compounds.
Substitution Products: Substituted derivatives at the carboxylic acid group.
Scientific Research Applications
Octahydroindolizine-7-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of octahydroindolizine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The indolizine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Octahydroindolizine-7-carboxylic acid can be compared with other similar compounds, such as:
Indole: Shares a similar heterocyclic structure but differs in the presence of the carboxylic acid group.
Pyrrole: Another nitrogen-containing heterocycle with distinct chemical properties.
Quinoline: A heterocyclic compound with a different ring structure and biological activity.
Uniqueness: The unique combination of the indolizine moiety and the carboxylic acid group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H15NO2 |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h7-8H,1-6H2,(H,11,12) |
InChI Key |
LJQAFSIKGCGMLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CCN2C1)C(=O)O |
Origin of Product |
United States |
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